molecular formula C13H24N2O2 B11539020 N-cyclohexyl-N'-(3-methylbutyl)ethanediamide

N-cyclohexyl-N'-(3-methylbutyl)ethanediamide

Cat. No.: B11539020
M. Wt: 240.34 g/mol
InChI Key: GCFSNCPUPZBIAQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-isopentylethanediamide is an organic compound with the molecular formula C12H22N2O2 It is a derivative of ethanediamide, where the hydrogen atoms are substituted with cyclohexyl and isopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-isopentylethanediamide typically involves the reaction of cyclohexylamine and isopentylamine with ethanediamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl-N-isopentylethanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-isopentylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-Cyclohexyl-N-isopentylethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which N-Cyclohexyl-N-isopentylethanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methylcyclohexanamine
  • N,N-Dicyclohexylcarbodiimide
  • N-Cyclohexyl-N’-isobutylethanediamide

Uniqueness

N-Cyclohexyl-N-isopentylethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

N'-cyclohexyl-N-(3-methylbutyl)oxamide

InChI

InChI=1S/C13H24N2O2/c1-10(2)8-9-14-12(16)13(17)15-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

GCFSNCPUPZBIAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1CCCCC1

Origin of Product

United States

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